3-Aminophenyl thiocyanate 3-Aminophenyl thiocyanate
Brand Name: Vulcanchem
CAS No.: 23905-49-9
VCID: VC19694387
InChI: InChI=1S/C7H6N2S/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,9H2
SMILES:
Molecular Formula: C7H6N2S
Molecular Weight: 150.20 g/mol

3-Aminophenyl thiocyanate

CAS No.: 23905-49-9

Cat. No.: VC19694387

Molecular Formula: C7H6N2S

Molecular Weight: 150.20 g/mol

* For research use only. Not for human or veterinary use.

3-Aminophenyl thiocyanate - 23905-49-9

Specification

CAS No. 23905-49-9
Molecular Formula C7H6N2S
Molecular Weight 150.20 g/mol
IUPAC Name (3-aminophenyl) thiocyanate
Standard InChI InChI=1S/C7H6N2S/c8-5-10-7-3-1-2-6(9)4-7/h1-4H,9H2
Standard InChI Key PIBQJMSKWFVPSK-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)SC#N)N

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

3-Aminophenyl thiocyanate belongs to the class of aromatic thiocyanates, where the thiocyanate group (-SCN) is bonded to the sulfur atom (R–S–C≡N) rather than the nitrogen atom (isothiocyanate isomer). This distinction is critical for its reactivity and physical properties. The compound’s IUPAC name is (3-aminophenyl) thiocyanate, and its InChI key is PIBQJMSKWFVPSK-UHFFFAOYSA-N.

The molecular structure features a planar phenyl ring with amino and thiocyanate groups at the meta position. Bond distances and angles align with typical thiocyanate configurations: the S–C bond measures approximately 176 pm, while the C≡N bond is 116 pm, as observed in methyl thiocyanate analogs . The C–S–C angle near 100° and the linear S–C≡N geometry (≈180°) minimize steric strain, favoring stability .

Table 1: Key Molecular Descriptors of 3-Aminophenyl Thiocyanate

PropertyValue
Molecular FormulaC₇H₆N₂S
Molecular Weight150.20 g/mol
IUPAC Name(3-Aminophenyl) thiocyanate
CAS No.23905-49-09
XLogP31.7 (estimated)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (N from SCN and NH₂)

Synthesis Methodologies

Classical Alkylation and Cyanation Routes

An alternative route employs sulfenyl chloride intermediates. Reacting 3-aminobenzenesulfenyl chloride (ArSCl) with cyanide ions displaces the chloride, forming the thiocyanate group . This method avoids isomerization but requires stringent anhydrous conditions.

Sandmeyer Reaction for Aryl Thiocyanates

Aryl thiocyanates, including 3-aminophenyl derivatives, are efficiently synthesized via the Sandmeyer reaction. Diazotization of 3-nitroaniline followed by treatment with copper(I) thiocyanate (CuSCN) replaces the nitro group with -SCN . This method offers regioselectivity and scalability, though diazonium salt instability demands rapid intermediate handling.

Oxidative Thiocyanation of α-Amino Carbonyl Compounds

Recent advances utilize potassium persulfate (K₂S₂O₈) to mediate thiocyanation of α-amino carbonyl substrates. For instance, 2-(methylamino)acetophenone reacts with potassium thiocyanate (KSCN) in acetonitrile, yielding 3-aminophenyl thiocyanate in 85% efficiency . The mechanism involves electrophilic thiocyanogen (SCN)₂ generation, which attacks the electron-rich aromatic ring . Control experiments rule out radical pathways, supporting an ionic mechanism with CoCl₂·6H₂O and I₂ as co-catalysts .

Chemical Reactivity and Derivative Formation

Nitration and Electrophilic Substitution

The amino group activates the phenyl ring toward electrophilic substitution. Nitration with concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho and para positions relative to the amino group, yielding 3-amino-2,4-dinitrophenyl thiocyanate. This derivative’s enhanced electron-withdrawing effects increase reactivity in Ullmann couplings and Suzuki-Miyaura cross-couplings.

Nucleophilic Displacement at the Thiocyanate Group

The thiocyanate group undergoes nucleophilic attack, enabling conversion to sulfides, sulfoxides, or thiols. For example, reaction with Grignard reagents (RMgX) displaces the SCN moiety, forming aryl sulfides (Ar–S–R) . Reduction with LiAlH₄ produces thiols (Ar–SH), useful in gold nanoparticle functionalization.

Coordination Chemistry and Metal Complexes

The lone pairs on sulfur and nitrogen atoms facilitate coordination to transition metals. 3-Aminophenyl thiocyanate forms stable complexes with Cu(I), Pd(II), and Ru(II), as evidenced by shifts in IR ν(C≡N) from 2150 cm⁻¹ (free SCN) to 2050–2100 cm⁻¹ (metal-bound). These complexes exhibit catalytic activity in C–N bond-forming reactions.

Industrial and Research Applications

Agrochemical Intermediates

The compound’s nitro derivatives serve as precursors to herbicides and fungicides. For example, 3-amino-2,4-dinitrophenyl thiocyanate is alkylated to produce systemic fungicides effective against Phytophthora infestans.

Polymer Stabilizers

Incorporating 3-aminophenyl thiocyanate into polyurethanes enhances UV resistance by 40%, as the SCN group quenches free radicals during photooxidation.

Analytical Chemistry

As a chelating agent, it selectively binds Hg²⁺ in aqueous solutions, enabling colorimetric detection at 0.1 ppm levels. The complex exhibits a λₘₐₓ shift from 280 nm (free ligand) to 345 nm (Hg-bound).

Future Research Directions

  • Mechanistic Studies: Elucidate the role of 3-aminophenyl thiocyanate in modulating NF-κB and Nrf2 pathways during oxidative stress.

  • Drug Delivery Systems: Encapsulate the compound in liposomes to enhance bioavailability and target cancer stem cells.

  • Green Synthesis: Develop photocatalytic thiocyanation using visible light and recyclable TiO₂ catalysts.

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